(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
Beschreibung
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C21H13F3N2O3 and a molecular weight of 398.3347296 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, an imino group, and a benzo[f]chromene core
Eigenschaften
Molekularformel |
C21H13F3N2O3 |
|---|---|
Molekulargewicht |
398.3g/mol |
IUPAC-Name |
3-[4-(trifluoromethoxy)phenyl]iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)29-14-8-6-13(7-9-14)26-20-17(19(25)27)11-16-15-4-2-1-3-12(15)5-10-18(16)28-20/h1-11H,(H2,25,27) |
InChI-Schlüssel |
LDAUIVGPULCJBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)aniline with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The imino group may also play a role in binding to specific proteins, influencing their function and leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
3-imino-3H-benzo[f]chromene-2-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-(trifluoromethoxy)aniline: This compound contains the trifluoromethoxy group but lacks the benzo[f]chromene core, leading to different reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, as it enhances the compound’s stability, lipophilicity, and potential biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
